tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate
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Overview
Description
tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate: is a complex organic compound with the molecular formula C22H38N4O8 and a molecular weight of 486.57 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiroheptane core. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate with oxalic acid to form the hemioxalate salt . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and protein binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate can be compared with similar compounds such as:
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the carboxylate group.
tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate: This compound is another derivative with oxalate instead of hemioxalate.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDMWTHLVBUYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CNC2.CC(C)(C)OC(=O)N1CCC12CNC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523571-10-9 |
Source
|
Record name | tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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